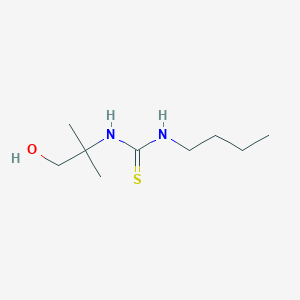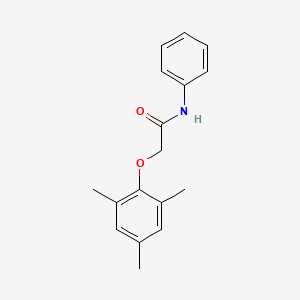![molecular formula C14H19N5O B4717222 N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide
Descripción general
Descripción
N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide, commonly known as TATB, is a highly energetic compound that has gained significant attention from the scientific community due to its potential applications in the field of explosives. TATB is a tetrazole-based explosive that has been extensively studied for its unique properties, including high thermal stability, insensitivity to shock, and low sensitivity to friction.
Mecanismo De Acción
TATB is a highly energetic compound that releases a large amount of energy upon detonation. The mechanism of action involves the rapid decomposition of TATB into its constituent gases, which results in a shock wave that can cause significant damage to surrounding materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TATB due to its potential toxicity. However, studies have shown that exposure to TATB can cause respiratory and skin irritation, as well as liver and kidney damage in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TATB has several advantages for use in lab experiments, including its high thermal stability and low sensitivity to friction and shock. However, its potential toxicity and the difficulty in handling and synthesizing the compound make it a challenging material to work with.
Direcciones Futuras
There are several potential future directions for research on TATB, including the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to better understand the potential toxicity of TATB and its effects on human health and the environment. Finally, there is a need for research on the potential applications of TATB in other fields, such as medicine and energy storage.
Aplicaciones Científicas De Investigación
TATB has been extensively studied for its potential applications in the field of explosives. Its unique properties make it an attractive candidate for use in military and industrial applications. TATB has been used in the production of insensitive munitions, which are designed to minimize the risk of accidental explosions. It has also been used in the production of shaped charges and armor-penetrating projectiles.
Propiedades
IUPAC Name |
N-tert-butyl-2-[5-(3-methylphenyl)tetrazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-6-5-7-11(8-10)13-16-18-19(17-13)9-12(20)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUPHXAWURGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4717152.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)

![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)
![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)


![2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4717210.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)

![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4717237.png)